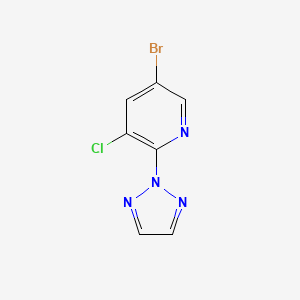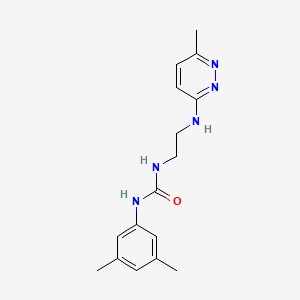![molecular formula C17H14ClN3O5 B2682427 ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate CAS No. 303149-22-6](/img/structure/B2682427.png)
ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate” is a chemical compound. It has a molecular weight of 375.76 . It’s important to note that the specific details about this compound might be limited due to its complex structure and potential for various applications .
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse depending on the conditions and reagents used. Unfortunately, specific reaction data for this compound is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, melting point, and density. For this compound, specific physical and chemical property data is not available in the searched resources .Applications De Recherche Scientifique
Organic Synthesis and Analytical Methods
Organic Intermediates and Advanced Oxidation Processes
Studies on organic intermediates have revealed insights into the degradation of various compounds using advanced oxidation processes. For instance, research on the degradation of 2,4-dichlorophenoxyacetic acid by catalyzed hydrogen peroxide identifies ethyl acetate extracts revealing various products, illustrating the role of ethyl acetate derivatives in environmental chemistry (Yunfu. Sun & J. Pignatello, 1993).
Voltammetric Method for Prodrug Determination
The development of adsorptive stripping voltammetry for determining new anticancer prodrugs in serum highlights the analytical applications of ethyl acetate derivatives, showcasing their significance in medical research (A. Stępniowska et al., 2017).
Catalysts in Organic Reactions
Ionic Liquid Catalysts for Imidazole Synthesis
The use of ionic liquids such as 1-ethyl-3-methylimidazole acetate as catalysts for the synthesis of imidazoles under ultrasonic irradiation points to innovative approaches in organic synthesis, enabling more efficient and environmentally friendly processes (Hongjun Zang et al., 2010).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Benzimidazole Derivatives
Research on benzimidazole derivatives, prepared from phenoxymethyl-1H-benzimidazole and ethyl chloroacetate, has shown promising antimicrobial properties. These studies contribute to the search for new antimicrobial agents, illustrating the therapeutic potential of ethyl acetate derivatives (Salahuddin et al., 2017).
Environmental Chemistry and Oxidation Systems
Alcohol Oxidation System
The development of an efficient TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent in ethyl acetate demonstrates the compound's utility in creating environmentally benign oxidation systems, further highlighting its relevance in green chemistry (Xiao‐Qiang Li & Chi Zhang, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[2-(3-chlorophenyl)-6-nitrobenzimidazol-1-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5/c1-2-25-16(22)10-26-20-15-9-13(21(23)24)6-7-14(15)19-17(20)11-4-3-5-12(18)8-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVIEMUEWMIIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2682345.png)
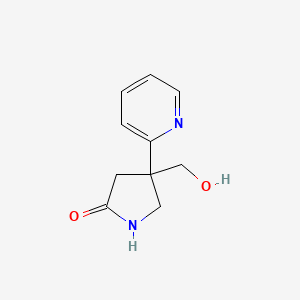

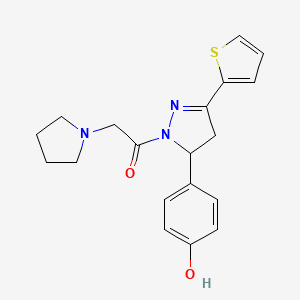
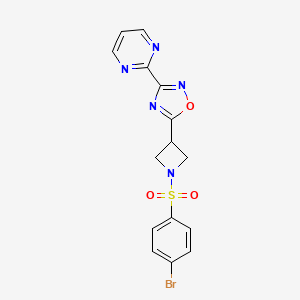
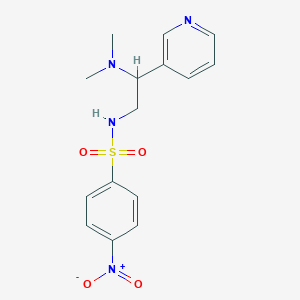

![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2682354.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2682358.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2682360.png)
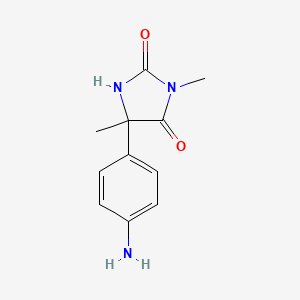
![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682362.png)
